N-(3-Chloro-4-fluorophényl)-7-méthoxy-6-nitroquinazolin-4-amine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, an improved protocol for the synthesis of “N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine” (gefitinib) has been described . This process involves the synthesis, isolation, and characterization of novel intermediates, which are then used in the alkylation step for the synthesis of gefitinib .Applications De Recherche Scientifique

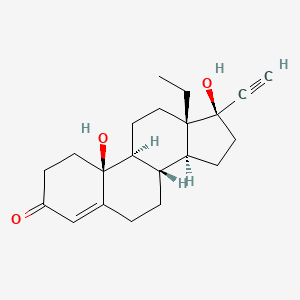

Activité anticancéreuse dans le cancer du côlon

Ce composé a montré des résultats prometteurs en tant qu'agent anticancéreux, en particulier dans les cellules cancéreuses du côlon. Il présente une grande efficacité anticancéreuse et une sélectivité dans les lignées cellulaires de cancer colorectal telles que HCT116, HT29 et SW620. Le composé induit l'apoptose par des mécanismes tels que l'arrêt du cycle cellulaire en phase G2, l'activation de la voie apoptotique intrinsèque, la fragmentation nucléaire et l'augmentation des niveaux d'espèces réactives de l'oxygène (ROS) {svg_1}.

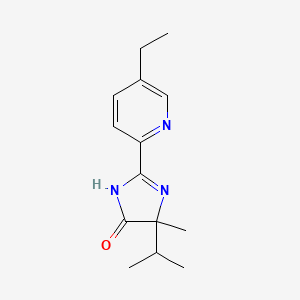

Synthèse du géfitinib

N-(3-Chloro-4-fluorophényl)-7-méthoxy-6-nitroquinazolin-4-amine est un intermédiaire clé dans la synthèse du géfitinib, un médicament utilisé pour le traitement du cancer du poumon non à petites cellules. Un protocole amélioré pour sa synthèse a été développé, qui est rentable et permet d'obtenir du géfitinib de haute qualité {svg_2}.

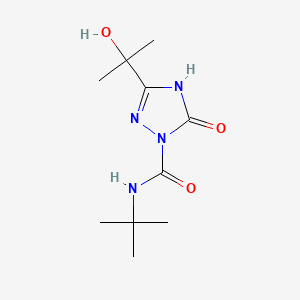

Inhibition de la tyrosine kinase

En tant que partie d'une série de dérivés d'aminoquinazoline, ce composé est étudié pour son rôle d'inhibiteur de la tyrosine kinase. Les tyrosine kinases sont essentielles à la modulation de la signalisation des facteurs de croissance, et leur inhibition est une approche ciblée de la thérapie du cancer {svg_3}.

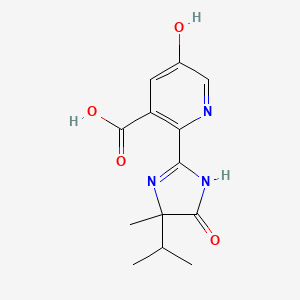

Indice de sélectivité dans le traitement du cancer

L'indice de sélectivité de ce composé est important dans le traitement du cancer, car il démontre une sélectivité supérieure à 2 fois dans les cellules cancéreuses du côlon par rapport aux cellules non cancéreuses. Cela indique son potentiel pour une thérapie anticancéreuse ciblée avec des effets secondaires réduits {svg_4}.

Mécanismes d'induction de l'apoptose

La recherche sur les mécanismes spécifiques d'induction de l'apoptose par ce composé est en cours. Comprendre ces mécanismes peut conduire au développement de traitements anticancéreux plus efficaces {svg_5}.

Rôle dans la voie apoptotique intrinsèque

La capacité du composé à activer la voie apoptotique intrinsèque est d'un intérêt particulier. Cette voie est l'une des méthodes naturelles de l'organisme pour éliminer les cellules cancéreuses, et les composés capables de déclencher cette voie peuvent être utiles dans la thérapie du cancer {svg_6}.

Potentiel pour la mort cellulaire cancéreuse induite par les ROS

L'augmentation des niveaux d'espèces réactives de l'oxygène (ROS) est un autre mécanisme par lequel ce composé induit la mort des cellules cancéreuses. Cibler les niveaux de ROS est une approche nouvelle pour le traitement du cancer {svg_7}.

Développement et conception de médicaments

Les propriétés du composé en font un candidat précieux pour le développement et la conception de médicaments. Son efficacité dans les lignées cellulaires cancéreuses suggère qu'il pourrait être à la base de nouveaux médicaments anticancéreux {svg_8}.

Mécanisme D'action

Target of Action

N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine, also known as Gefitinib, primarily targets the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is expressed on the cell surface of many normal cells and cancer cells .

Mode of Action

Gefitinib is an inhibitor of the EGFR tyrosine kinase that binds to the adenosine triphosphate (ATP)-binding site of the enzyme . It selectively targets the mutant proteins in malignant cells .

Biochemical Pathways

Gefitinib inhibits the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors, including the tyrosine kinases associated with EGFR . This inhibition disrupts several signaling pathways involved in tumor growth and angiogenesis, such as the Ras/Raf pathway and the PI3K/Akt pathways . These pathways ultimately lead to the activation of transcription factors such as Jun, Fos, and Myc, as well as cyclin D1, which stimulate cell growth and mitosis .

Pharmacokinetics

It is known that gefitinib is metabolized in the liver

Result of Action

The result of Gefitinib’s action is the inhibition of cell growth and mitosis, leading to the treatment of certain types of cancer . Specifically, Gefitinib is used as first-line therapy to treat non-small cell lung carcinoma (NSCLC) that meets certain genetic mutation criteria .

Action Environment

It is known that gefitinib is sensitive to the presence of certain genetic mutations in the cancer cells it targets

Analyse Biochimique

Biochemical Properties

N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. One of the primary targets of this compound is the epidermal growth factor receptor (EGFR), a tyrosine kinase involved in cell proliferation and survival. By binding to the ATP-binding site of EGFR, N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine inhibits its kinase activity, leading to the suppression of downstream signaling pathways that promote cancer cell growth . Additionally, this compound has been shown to interact with other proteins involved in cell signaling, such as Akt and MAPK, further modulating cellular responses.

Cellular Effects

The effects of N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine on various cell types and cellular processes are profound. In cancer cells, this compound induces apoptosis by disrupting key signaling pathways that regulate cell survival and proliferation. Specifically, N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine inhibits the phosphorylation of EGFR, leading to decreased activation of downstream effectors such as Akt and ERK . This results in the inhibition of cell cycle progression and the induction of programmed cell death. Furthermore, this compound has been shown to affect gene expression by modulating transcription factors and epigenetic regulators, thereby altering the expression of genes involved in cell growth and differentiation.

Molecular Mechanism

At the molecular level, N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine exerts its effects through a combination of binding interactions and enzyme inhibition. The compound binds to the ATP-binding site of EGFR, preventing the phosphorylation of tyrosine residues and subsequent activation of downstream signaling pathways . This inhibition of EGFR kinase activity leads to the suppression of cell proliferation and survival signals. Additionally, N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine has been shown to inhibit other kinases, such as Akt and MAPK, further contributing to its anti-cancer effects. The compound also influences gene expression by modulating the activity of transcription factors and epigenetic regulators, resulting in changes in the expression of genes involved in cell growth and differentiation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine leads to rapid inhibition of EGFR signaling and induction of apoptosis in cancer cells. Long-term exposure, on the other hand, may result in adaptive responses, such as the upregulation of compensatory signaling pathways or the development of resistance mechanisms. These temporal effects highlight the importance of optimizing treatment regimens to maximize the therapeutic efficacy of this compound.

Dosage Effects in Animal Models

The effects of N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine in animal models vary with different dosages. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine can induce adverse effects, such as hepatotoxicity and gastrointestinal disturbances. These dose-dependent effects underscore the importance of determining the optimal dosage for therapeutic use, balancing efficacy with safety. Additionally, threshold effects have been observed, where a minimum concentration of the compound is required to achieve significant anti-tumor activity.

Propriétés

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFN4O3/c1-24-14-6-12-9(5-13(14)21(22)23)15(19-7-18-12)20-8-2-3-11(17)10(16)4-8/h2-7H,1H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKEKKVCWODTGAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-propyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B602006.png)

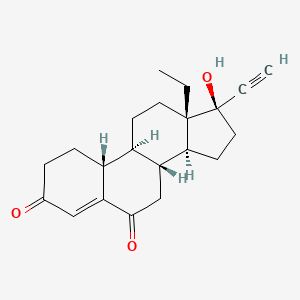

![(8R,9s,10r,13s,14s,17r)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol](/img/structure/B602012.png)

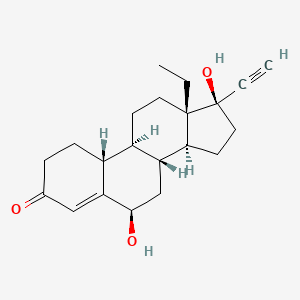

![(6S,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B602014.png)

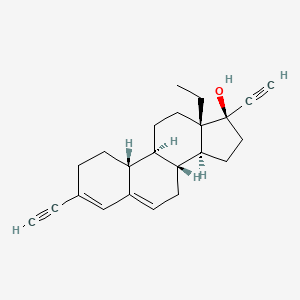

![(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B602017.png)